Introduction: The Emergence of Cyclobutane Scaffolds in Modern Drug Discovery
Introduction: The Emergence of Cyclobutane Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to 3-Methoxycyclobutanamine for Advanced Research
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Saturated small carbocycles, once considered niche motifs, are now recognized for their profound impact on drug design. Among these, the cyclobutane ring has emerged as a particularly valuable building block. Its unique, puckered three-dimensional structure offers a means to escape the "flatland" of aromatic ring systems, improving properties such as solubility and metabolic stability while providing a rigid scaffold for the precise vectorial arrangement of functional groups.
This guide provides an in-depth technical overview of 3-Methoxycyclobutanamine, a versatile cyclobutane-based building block. We will delve into its isomeric forms, physicochemical properties, synthetic pathways, and strategic applications, with a focus on empowering researchers, scientists, and drug development professionals to leverage its unique attributes in their programs.
Isomeric Forms, Nomenclature, and Identification
3-Methoxycyclobutanamine exists as two distinct geometric isomers: cis and trans. The spatial relationship between the amino and methoxy groups dictates the molecule's overall shape, polarity, and how it interacts with biological targets. Consequently, precise control over stereochemistry is paramount in its application. The hydrochloride salts are the most common commercial forms, offering improved stability and handling characteristics over the free base.
| Compound Name | Isomer | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (1s,3s)-3-Methoxycyclobutan-1-amine | cis | Free Base | 1268521-35-2[1][2] | C₅H₁₁NO | 101.15[2] |
| cis-3-Methoxycyclobutanamine hydrochloride | cis | HCl Salt | 1408074-54-3[3][4] | C₅H₁₂ClNO | 137.61[3] |
| trans-3-Methoxycyclobutanamine hydrochloride | trans | HCl Salt | 1363381-00-3[5], 1408074-49-6[6][7] | C₅H₁₂ClNO | 137.61[6] |
| 3-Methoxycyclobutanamine (unspecified) | Mixture/Generic | Free Base | 1234615-98-5[5] | C₅H₁₁NO | 101.15 |
Physicochemical and Spectroscopic Properties
The physical properties of 3-Methoxycyclobutanamine are isomer-dependent. The free base is a liquid at room temperature, while the hydrochloride salts are typically white to off-white crystalline solids.[5][8]
Physical Properties
| Property | cis-3-Methoxycyclobutanamine (Free Base) | Hydrochloride Salts |
| Appearance | Liquid | White to off-white solid[8] |
| Boiling Point | 122.1 ± 33.0 °C (at 760 Torr)[2] | Not applicable (decomposes) |
| Density | 0.97 ± 0.1 g/cm³[2] | Data not available |
| Flash Point | 25.4 ± 18.6 °C[2] | Data not available |
| Storage | Store under inert gas | Store at 2-8°C under inert gas[8] |
Spectroscopic Profile (Predicted)
While publicly accessible spectra are limited, the structural features of 3-Methoxycyclobutanamine allow for a confident prediction of its key spectroscopic signatures.
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¹H NMR: The proton spectrum is expected to be complex in the 1.5-3.0 ppm region due to the cyclobutane ring protons. Key diagnostic signals would include a singlet for the methoxy group (-OCH₃) at approximately 3.3 ppm. The protons on the carbons bearing the methoxy and amino groups (CH-O and CH-N) would appear as multiplets, with their precise chemical shift and coupling constants being highly dependent on the cis/trans stereochemistry.
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¹³C NMR: The spectrum will show five distinct signals. The methoxy carbon is expected around 55-60 ppm. The two methine carbons (C-O and C-N) would appear in the 50-80 ppm range, while the methylene carbon (CH₂) would be found further upfield.
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Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the primary amine and ether functionalities. Look for N-H stretching vibrations in the 3300-3400 cm⁻¹ region (typically a doublet for a primary amine), C-H stretching just below 3000 cm⁻¹, and a strong C-O stretching band for the ether linkage in the 1070-1150 cm⁻¹ range. For the hydrochloride salt, the N-H stretches will be broadened and shifted to lower wavenumbers (around 2500-3000 cm⁻¹).
Synthesis and Reaction Chemistry
Plausible Synthetic Workflow
A robust synthesis of 3-Methoxycyclobutanamine can be envisioned starting from commercially available cyclobutane precursors. A logical and efficient approach is the reductive amination of 3-methoxycyclobutanone. This method allows for the formation of both cis and trans isomers, which can often be separated via chromatography or crystallization.
Caption: Plausible synthetic route via reductive amination.
Protocol Causality:
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Imine Formation: The reaction of 3-methoxycyclobutanone with an ammonia source (like ammonium acetate) under dehydrating conditions (Dean-Stark trap) forms an intermediate imine. This step is equilibrium-driven, and the removal of water is crucial for high conversion.
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Reduction: The C=N bond of the imine is then selectively reduced to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this one-pot reaction as it is mild and tolerant of various functional groups. Alternatively, catalytic hydrogenation can be employed. The choice of reducing agent can influence the diastereoselectivity (cis vs. trans ratio) of the final product.
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Separation: The resulting mixture of cis and trans isomers is typically separable by silica gel column chromatography or by fractional crystallization of their salts (e.g., hydrochloride or tartrate).
Key Reactivity
The primary amine of 3-Methoxycyclobutanamine is a versatile nucleophile, making it an ideal handle for elaboration in multi-step syntheses. It readily participates in:
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Amide bond formation: Coupling with carboxylic acids or acid chlorides.
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Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
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Sulfonamide formation: Reaction with sulfonyl chlorides.
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Nucleophilic aromatic substitution (SₙAr): Displacement of leaving groups on electron-deficient aromatic or heteroaromatic rings.
Applications in Drug Discovery and Medicinal Chemistry
3-Methoxycyclobutanamine serves as a key intermediate in the synthesis of bioactive compounds, particularly in the development of therapeutic agents for neurological disorders and pain management.[8] The cyclobutane core is not merely a spacer; it is a strategic element for optimizing a drug candidate's profile.
Strategic Advantages of the Cyclobutane Scaffold:
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Metabolic Stability: The strained ring is less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to more flexible alkyl chains or larger alicyclic rings.
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Conformational Restriction: The rigid, puckered nature of the ring locks appended pharmacophoric groups into well-defined spatial orientations, which can enhance binding affinity and selectivity for a biological target.
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Improved Physicochemical Properties: As a bioisostere for groups like gem-dimethyl or phenyl rings, it can increase the fraction of sp³ carbons (Fsp³) in a molecule, a parameter often correlated with improved solubility, reduced toxicity, and higher clinical success rates.
Caption: Role as a building block in drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential. The available safety data for cis-3-Methoxycyclobutanamine hydrochloride provides a clear guide for risk mitigation.
GHS Hazard Classification
| Hazard Code | Hazard Statement | Pictogram |
| H302 | Harmful if swallowed[9] | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation[9] | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation[9] | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation[9] | GHS07 (Exclamation Mark) |
Safe Handling Protocol
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Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
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Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory.
-
Respiratory Protection: Not typically required when using adequate engineering controls. If weighing or transferring large quantities of the solid salt, a NIOSH-approved respirator with a particulate filter may be appropriate.
-
-
Handling: Avoid creating dust. Use spark-proof tools and ground equipment when handling the flammable free base. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store the hydrochloride salt in a tightly sealed container in a refrigerator (2-8°C). Store the free base in a cool, well-ventilated, flammable-liquids cabinet. Both forms should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
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Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.
Conclusion
3-Methoxycyclobutanamine represents a valuable and strategic building block for modern medicinal chemistry. Its well-defined stereoisomers and rigid cyclobutane core provide a powerful tool for navigating complex structure-activity relationships and for engineering drug candidates with superior pharmacological profiles. A thorough understanding of its properties, synthesis, and handling is the foundation for unlocking its full potential in the discovery of next-generation therapeutics.
References
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PubChem. trans-3-(2-Methoxyethoxy)cyclobutanamine. Available at: [Link]
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Angene Chemical. Safety Data Sheet. Available at: [Link]
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MySkinRecipes. trans-3-Methoxycyclobutanamine hydrochloride. Available at: [Link]
Sources
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